2-(4-Morpholinyl)benzothiazole

描述

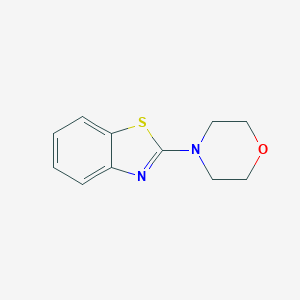

2-(4-Morpholinyl)benzothiazole (C₁₁H₁₂N₂OS) is a heterocyclic compound featuring a benzothiazole core substituted at the 2-position with a morpholine moiety. Its synthesis typically involves arylation or coupling reactions under catalytic conditions, as evidenced by the preparation of analogous compounds in the literature . Key spectroscopic data include:

- FTIR Peaks: 654.5, 757.4, 861.1, 944.3, 1030.3 cm⁻¹ (C-S, C-N, and aromatic C-H stretches) .

- NMR: δ 3.63 (t, 4H, morpholine CH₂), 7.12–7.61 ppm (aromatic protons) .

- MS: m/z 221 [M+H]⁺ .

The compound has dual applications:

Environmental Science: Serves as a molecular marker for tire-wear particles and road dust due to its stability and detectability via gas chromatography .

Pharmaceutical Research: Acts as a pharmacophore in antitumor agents, with structural analogs demonstrating nanomolar cytotoxicity against cancer cell lines .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinyl)benzothiazole typically involves the reaction of 2-aminobenzothiazole with morpholine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogens, alkylating agents; reactions are often conducted in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.

科学研究应用

Environmental Applications

Molecular Marker in Environmental Studies

2-(4-Morpholinyl)benzothiazole has been identified as an impurity in vulcanization accelerators used in automobile tires. Its presence in the environment has been proposed as a potential molecular marker for street runoff. Research has demonstrated its utility in environmental monitoring, particularly in assessing contamination from tire wear particles. The compound can be detected at trace levels in various environmental samples, including street dust and river sediments.

Analytical Methodology

An analytical method utilizing gas chromatography has been developed to quantify 24MoBT in environmental matrices. The method involves:

- Extraction using a 6:4 (v/v) mixture of benzene and methanol.

- Purification through acid extraction and adsorption column chromatography.

- Detection using capillary gas chromatography equipped with a sulfur-selective detector.

The method achieves a recovery rate of approximately 85% with a detection limit of 0.08 ng injected, corresponding to 0.20 ng/g of dry sample .

| Sample Type | Concentration Detected (ng/g) |

|---|---|

| Street Dust | Varies |

| River Sediments | Varies |

Medicinal Chemistry Applications

Anti-Cancer Potential

Benzothiazole derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit significant anti-tumor activity against various cancer types such as ovarian, breast, lung, kidney, and colon cancers. The selective targeting of cancer cells while minimizing damage to normal tissues positions these compounds as promising candidates for cancer therapy .

Mechanistic Insights

Recent studies utilizing density functional theory (DFT) calculations have explored the molecular structure and properties of benzothiazole derivatives. These investigations have provided insights into their electronic properties and potential mechanisms of action against cancer cells. The findings suggest that these compounds may act by modulating free radical species within cells, contributing to their anti-cancer effects .

| Cancer Type | Activity Observed |

|---|---|

| Ovarian | Significant |

| Breast | Significant |

| Lung | Significant |

| Kidney | Moderate |

| Colon | Moderate |

Case Studies

- Environmental Monitoring : A study conducted in urban areas found that concentrations of this compound correlated with traffic density, indicating its potential as a traffic tracer in metropolitan cities .

- Pharmacological Research : In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, further supporting their development as therapeutic agents .

作用机制

The mechanism of action of 2-(4-Morpholinyl)benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Substituent Impact: The 4-morpholine group in this compound enhances environmental stability compared to amino-substituted analogs, which are more polar and bioactive .

- Thermal Stability: 2-(Morpholinothio)benzothiazole’s lower melting point (78–80°C) reflects reduced crystallinity due to the flexible thioether linkage, favoring industrial processing .

Antitumor Activity

- This compound Derivatives : Exhibit moderate activity against breast and colon cancer cell lines (IC₅₀ ~10–50 µM) .

- 2-(4-Aminophenyl)benzothiazole: Superior potency (IC₅₀ <1 µM) against ovarian and renal cancers due to enhanced DNA intercalation from the amino group .

- Benzothiazole-Oxadiazole Hybrids : Neuroprotective activity (87–89% cell viability at 10 µM) via amyloid-β targeting, a mechanism distinct from morpholine-substituted analogs .

Enzymatic Inhibition

- This compound : Weak α-glucosidase inhibition (IC₅₀ >100 µM) compared to bromo-substituted analogs (e.g., 2-(4-Bromophenyl)benzothiazole, IC₅₀ = 2.3 µM) due to reduced electrophilicity .

生物活性

2-(4-Morpholinyl)benzothiazole is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. Its unique structure, characterized by a benzothiazole core and a morpholine substituent, contributes to its diverse biological effects, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential applications, and environmental implications.

Chemical Structure and Properties

- Molecular Formula : C11H12N2OS

- Molecular Weight : 224.29 g/mol

- CAS Number : 4225-26-7

The compound features a benzothiazole ring system, which is known for its biological activity, combined with a morpholine ring that enhances its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer research. Studies have shown that it may interfere with pathways that promote tumor growth.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Neurotoxicity : Recent research indicates potential neurotoxic effects when exposed to neural cell lines, suggesting caution regarding environmental exposure .

Biological Activity Data

Case Studies

-

Anticancer Properties :

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell viability, particularly in breast cancer cells. The compound was found to induce apoptosis through caspase activation. -

Antimicrobial Efficacy :

In vitro tests showed that this compound possesses broad-spectrum antimicrobial activity. It was effective against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -

Environmental Impact :

Research has highlighted the presence of this compound in urban environments due to its use in industrial applications. Its detection in wastewater effluents raises concerns about its potential neurotoxic effects on aquatic life, particularly affecting zebrafish larvae behavior during developmental stages .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 4-(1,3-Benzothiazol-2-yl)morpholine | Similar core | Antimicrobial, but less potent |

| 2-(4-Morpholinyl)-1,3-benzothiazole | Similar core | Anticancer properties noted |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Morpholinyl)benzothiazole, and how can purity be validated?

The compound is synthesized via reactions between 2-mercaptobenzothiazole (M) and morpholine derivatives in the presence of sulfur-containing reagents (e.g., SCl) under controlled conditions. Common methods include:

- Reacting M with morpholine and SCl in ethanol or isopropanol at 55–70°C .

- Using microwave-assisted synthesis to optimize reaction time and yield . Purity is validated via melting point analysis (123–135°C), IR spectroscopy (C–S and morpholine ring vibrations), and NMR (δ 3.6–4.0 ppm for morpholine protons). Elemental analysis (C, H, N, S) confirms stoichiometric ratios .

Q. How do the physicochemical properties of this compound influence its solubility and reactivity?

The compound is sparingly soluble in polar solvents (e.g., acetone, DMSO) due to its hydrophobic benzothiazole core and morpholine ring rigidity. Solubility in chlorform (19.3 mg/mL at 20°C) makes it suitable for organic-phase reactions. The sulfur atoms in the thiazole and morpholine groups enhance nucleophilic reactivity, particularly in vulcanization or coordination chemistry .

Q. What role does this compound play in rubber vulcanization, and how does it compare to other accelerators?

As a delayed-action accelerator, it forms sulfenamide intermediates during vulcanization, improving crosslinking efficiency in natural rubber. Compared to N-cyclohexyl-2-benzothiazolesulfenamide (CBS), it exhibits superior scorch safety but slower initiation. Optimal performance is achieved with secondary accelerators like zinc oxide (3–5 phr) and stearic acid (1–2 phr) .

Advanced Research Questions

Q. How can this compound serve as a molecular marker for environmental tire-wear particle tracking?

The compound’s persistence in urban sediments and low biodegradability make it a tracer for tire-derived particulate matter. Analytical methods include:

- GC-MS : Quantification in street runoff and reservoir cores using selective ion monitoring (SIM) at m/z 284.35 .

- Sediment Core Analysis : Stratigraphic correlation with historical traffic data reveals accumulation trends (e.g., 0.2–1.5 µg/g in urban reservoirs) .

Q. What methodologies are used to evaluate the antitumor potential of this compound derivatives?

Derivatives are screened via:

- In vitro cytotoxicity assays : IC50 values against cancer cell lines (e.g., HeLa, MCF-7) using MTT or SRB protocols .

- Molecular docking : Targeting p38α MAP kinase (PDB: 1CM8) or HIV-1 protease (PDB: 1HHP) to assess binding affinity (ΔG < −8 kcal/mol) .

- Fluorescence-based cellular uptake studies : Substitutions with electron-withdrawing groups (e.g., –NO2) enhance membrane permeability .

Q. How do computational models explain the molecular interactions of this compound in enzyme inhibition?

DFT calculations and MD simulations reveal:

- Electrostatic interactions : The morpholine oxygen forms hydrogen bonds with catalytic residues (e.g., Asp168 in p38α MAP kinase) .

- π-π stacking : The benzothiazole ring aligns with hydrophobic pockets in enzyme active sites . Validation involves comparing computed binding energies with experimental IC50 values .

Q. What are the degradation pathways of this compound in aquatic systems, and how do they impact ecotoxicity?

Degradation occurs via:

- Photolysis : UV irradiation (λ = 254 nm) cleaves the C–S bond, yielding morpholine and benzothiazole derivatives (t1/2 = 48–72 hrs) .

- Microbial metabolism : Pseudomonas spp. oxidize the morpholine ring, producing CO2 and NH3 under aerobic conditions . Acute toxicity (LC50 = 3 mg/kg in mice) necessitates monitoring in wastewater treatment effluents .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies arise from structural variations (e.g., substituents at C-6) and assay conditions. Strategies include:

- Meta-analysis : Cross-referencing IC50 values across standardized cell lines (e.g., NCI-60 panel) .

- SAR studies : Comparing substituent effects (e.g., fluoro vs. methoxy groups) on bioavailability and target selectivity .

属性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)12-11(15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUVJGRVEYHIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891505 | |

| Record name | 2-(4-Morpholinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-26-7 | |

| Record name | Benzothiazole, 2-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Morpholinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。